molecular formula C19H22N6O4S B6534921 N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 1172475-20-5

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B6534921
CAS No.: 1172475-20-5
M. Wt: 430.5 g/mol
InChI Key: LFGPMKJLVXTALH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a 1,3-dimethylpyrazole moiety fused to a 1,3,4-oxadiazole ring, with a 4-(piperidine-1-sulfonyl)benzamide substituent. Its design integrates structural motifs known for diverse biological activities, including antifungal and enzyme-inhibitory properties.

Properties

IUPAC Name

N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4S/c1-13-12-16(24(2)23-13)18-21-22-19(29-18)20-17(26)14-6-8-15(9-7-14)30(27,28)25-10-4-3-5-11-25/h6-9,12H,3-5,10-11H2,1-2H3,(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGPMKJLVXTALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. Given its structural features, it may interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. These interactions could potentially alter the conformation or activity of the target proteins, leading to changes in cellular processes.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to outline the exact biochemical pathways it affects. Based on its structure, it may potentially interfere with pathways involving pyrazole or oxadiazole moieties.

Biological Activity

N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including its effects on cancer cells, antibacterial properties, and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of the compound is C13H15N7O2C_{13}H_{15}N_{7}O_{2}, with a molecular weight of 301.30 g/mol. The structure consists of a pyrazole moiety linked to an oxadiazole ring and a piperidine sulfonamide group, which contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include the formation of the oxadiazole ring and subsequent functionalization to introduce the piperidine and pyrazole groups.

Anticancer Activity

Research indicates that compounds containing the 1,3,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and others. The mechanisms often involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)
1MCF-712.5
2MDA-MB-23115.0
3A549 (Lung)10.0

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies have reported moderate to strong activity against several pathogenic bacteria such as Salmonella typhi and Bacillus subtilis.

Table 2: Antibacterial Activity Against Pathogens

BacteriaZone of Inhibition (mm)
Salmonella typhi18
Bacillus subtilis20
Escherichia coli12

Enzyme Inhibition

The compound has demonstrated significant inhibitory effects on various enzymes critical in disease processes:

  • Alkaline Phosphatase : Inhibitory activity against tissue-nonspecific alkaline phosphatase (h-TNAP) was observed.
  • Urease : The compound showed strong urease inhibition with IC50 values around 2.14 µM.
  • Acetylcholinesterase : Several derivatives exhibited potent acetylcholinesterase inhibition.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)
h-TNAP5.0
Urease2.14
Acetylcholinesterase1.5

Case Studies

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized a series of oxadiazole derivatives and assessed their biological activities through in vitro assays and docking studies. The results indicated that the synthesized compounds not only inhibited bacterial growth but also interacted effectively with target enzymes, suggesting their potential as therapeutic agents .

Comparison with Similar Compounds

Structural and Electronic Features

Key Structural Comparisons:
Compound Name Core Structure Substituents Notable Bonding Features
Target Compound 1,3,4-Oxadiazole + Pyrazole 1,3-Dimethylpyrazole; 4-(piperidine-1-sulfonyl)benzamide Likely conjugation between oxadiazole and pyrazole rings, with sulfonyl group enhancing polarity .
LMM5 () 1,3,4-Oxadiazole 4-[Benzyl(methyl)sulfamoyl]benzamide; 5-[(4-methoxyphenyl)methyl] Methoxyphenyl group may enhance membrane permeability; sulfamoyl group aids in enzyme binding .
LMM11 () 1,3,4-Oxadiazole 4-[Cyclohexyl(ethyl)sulfamoyl]benzamide; 5-(furan-2-yl) Bulky cyclohexyl group may reduce solubility but improve target specificity .
Compound from 1,3,4-Oxadiazole + Pyrazole N,N-Dimethylaniline; 5-methyl-1-phenylpyrazole Dihedral angle of 7.97° between oxadiazole and pyrazole rings limits conjugation .
PDB Ligand () Benzamide + Pyrazole + Isoxazole 4-(4-Methylpiperazinyl)methyl; 5-(propan-2-yl)-1,2-oxazol-3-yl Isoxazole and methylpiperazine groups may enhance kinase inhibition via H-bonding .
Electronic and Conformational Insights:
Antifungal Activity:
  • LMM5/LMM11 : Demonstrated efficacy against Candida albicans via Trr1 inhibition, with MIC values comparable to fluconazole . The methoxyphenyl group in LMM5 may enhance antifungal potency through improved cellular uptake.
  • Its dimethylpyrazole moiety may reduce metabolic degradation compared to LMM11’s furan group .
Enzyme Inhibition and Binding:
  • The PDB ligand () highlights the role of isoxazole and methylpiperazine in binding kinase domains, suggesting that the target compound’s piperidine-sulfonyl group could similarly engage with charged residues in enzyme active sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.